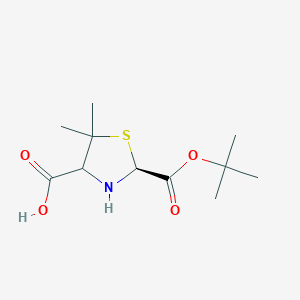

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an amino acid derivative, followed by cyclization to form the thiazolidine ring. The Boc protecting group is then introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring or remove the Boc protecting group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Acidic or basic conditions can be employed to remove or replace the Boc protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce deprotected amines or modified thiazolidine rings.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Role as an Intermediate:

(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for the creation of complex molecules through various chemical transformations.

Case Study: Synthesis of Chiral Intermediates

Research has demonstrated its effectiveness in synthesizing chiral intermediates essential for drug development. The compound's unique structural properties enhance the biological activity of synthesized drugs, making it a valuable building block for pharmaceutical applications .

Drug Development

Anti-inflammatory and Anti-cancer Agents:

The compound has shown promise in developing anti-inflammatory and anti-cancer agents. Its structural characteristics facilitate interactions with biological targets, enhancing therapeutic efficacy.

Case Study: Neuroprotective Effects

A study highlighted that thiazolidine derivatives, including this compound, exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. These compounds can reduce neuronal damage associated with conditions like Alzheimer's disease by inhibiting pro-inflammatory cytokines and oxidative stress markers .

Biotechnology

Design of Biocatalysts:

In biotechnology, this compound is utilized in designing novel biocatalysts that improve the efficiency of biochemical reactions. This application enhances sustainability in chemical processes by reducing waste and energy consumption.

Case Study: Biocatalytic Processes

Research has shown that incorporating this compound into biocatalytic processes can lead to more efficient conversions in synthetic pathways, showcasing its potential for industrial applications .

Material Science

Development of New Materials:

The compound's properties are exploited in developing new materials such as polymers and coatings that require specific chemical functionalities for enhanced performance.

Case Study: Polymer Applications

Studies have indicated that incorporating this compound into polymer matrices can significantly improve the mechanical and thermal properties of materials used in coatings and drug delivery systems .

Data Table: Summary of Applications

| Application Area | Description | Case Studies |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Synthesis of chiral intermediates |

| Drug Development | Anti-inflammatory and anti-cancer agents | Neuroprotective effects against Alzheimer's |

| Biotechnology | Design of biocatalysts | Enhanced efficiency in biochemical reactions |

| Material Science | Development of advanced materials | Improved properties in polymer applications |

Wirkmechanismus

The mechanism of action of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The Boc protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (s)-Boc-5,5-dimethyl-1,3-thiazolidine-2-carboxylic acid

- (s)-Boc-4,4-dimethyl-1,3-thiazolidine-4-carboxylic acid

- (s)-Boc-5-methyl-1,3-thiazolidine-4-carboxylic acid

Uniqueness

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the specific substitution pattern on the thiazolidine ring, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also adds to its versatility in synthetic applications, allowing for selective deprotection and functionalization.

Biologische Aktivität

(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H19NO4S

- Molecular Weight : 261.34 g/mol

- CAS Number : 112898-19-8

The biological activity of this compound is primarily attributed to its structural features that enable interactions with various biological targets. The thiazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.

1. Enzyme Inhibition

Research indicates that thiazolidine derivatives can act as inhibitors of specific enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on neuraminidase, an enzyme critical for viral replication in influenza viruses. This suggests that this compound may possess similar inhibitory properties.

2. Antimicrobial Properties

The antimicrobial activity of thiazolidine derivatives has been documented in various studies. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

3. Cytotoxicity and Antitumor Activity

Thiazolidine derivatives have also been investigated for their cytotoxic effects on cancer cell lines. The presence of specific substituents on the thiazolidine ring appears to enhance cytotoxicity, making these compounds potential candidates for anticancer drug development.

Case Studies

Several case studies highlight the biological activities associated with thiazolidine derivatives:

- Antiviral Activity : A study demonstrated that thiazolidine derivatives could inhibit the replication of influenza viruses by targeting neuraminidase, showcasing their potential as antiviral agents.

- Cytotoxic Studies : Research involving various cancer cell lines revealed that modifications in the thiazolidine structure significantly impacted cytotoxicity levels, suggesting a structure-activity relationship that could guide future drug design.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed structure-activity relationship studies to optimize its biological efficacy.

- Investigating its potential as a lead compound for drug development against viral infections and cancer.

- Exploring its mechanisms of action at the molecular level to identify specific biological targets.

Eigenschaften

CAS-Nummer |

112898-19-8 |

|---|---|

Molekularformel |

C₁₁H₁₉NO₄S |

Molekulargewicht |

261.34 |

IUPAC-Name |

(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m0/s1 |

SMILES |

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.